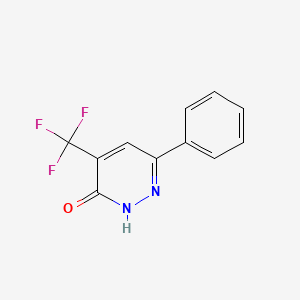

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms in adjacent positions within a six-membered ring system. The compound is characterized by the Chemical Abstracts Service registry number 221195-97-7, which provides a unique identifier for this specific molecular structure within chemical databases. The systematic name reflects the presence of a phenyl substituent at position 6 and a trifluoromethyl group at position 4 of the dihydropyridazin-3-one core structure.

The molecular formula has been reported with some variation in the literature, with sources indicating both C₁₁H₇F₃N₂O and C₁₂H₈F₃N₃O. The molecular weight is consistently reported as 240.18 grams per mole, suggesting the formula C₁₁H₇F₃N₂O is the accurate representation. Alternative systematic names include "3-phenyl-5-(trifluoromethyl)-1H-pyridazin-6-one," which represents an alternative numbering system for the same molecular structure. The compound belongs to the broader category of pyridazine derivatives, specifically classified as a pyridazinone due to the presence of a carbonyl group within the heterocyclic ring system.

The structural identification reveals a pyridazine ring system that incorporates two nitrogen atoms at adjacent positions, with specific substitution patterns that define its unique chemical properties. The phenyl group at position 6 contributes to the aromatic character of the molecule, while the trifluoromethyl group at position 4 introduces significant electronic effects due to the highly electronegative fluorine atoms. The molecular geometry is influenced by these substituents, which affect both the compound's reactivity and its potential interactions with biological targets. The dihydropyridazin-3-one nomenclature specifically indicates the reduced nature of the ring system and the presence of the ketone functionality at position 3.

Table 1: Molecular Identification Data for this compound

Historical Development in Heterocyclic Chemistry

The historical development of pyridazinone chemistry traces back to the pioneering work of Emil Fischer, who prepared the first pyridazine compound through the condensation of phenylhydrazine and levulinic acid during his classic investigation on the Fischer indole synthesis. This foundational work established the synthetic pathways that would later be adapted for the preparation of more complex pyridazinone derivatives, including substituted variants such as this compound. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, although more efficient synthetic routes were later developed starting with maleic hydrazide.

The evolution of pyridazinone chemistry gained significant momentum during the mid-20th century as researchers recognized the potential of these heterocycles for pharmaceutical applications. Substantial research efforts focused on pyridazine and pyridazinone derivatives due to their demonstrated biological activities, leading to increased interest in developing novel synthetic methodologies for accessing diverse structural variants. The introduction of fluorinated substituents, such as the trifluoromethyl group present in this compound, represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorine substitution often enhances the lipophilicity and metabolic stability of organic compounds.

The systematic exploration of pyridazinone derivatives expanded significantly as researchers discovered their wide spectrum of pharmacological activities. These compounds attracted considerable attention because of their easy functionalization at various ring positions, making them effective scaffolds for designing and developing novel pharmacotherapeutic agents. The development of specific synthetic routes for accessing trifluoromethyl-substituted pyridazinones reflects the broader trend in medicinal chemistry toward incorporating fluorinated moieties to optimize drug-like properties. The synthesis of this compound typically involves multi-step organic reactions, with common approaches including cyclization of hydrazones with α,β-unsaturated carbonyl compounds under specific reaction conditions.

The historical progression of synthetic methodologies for pyridazinone preparation has evolved from simple condensation reactions to more sophisticated approaches that allow for precise control over substitution patterns. Modern synthetic strategies often employ solvents such as ethanol or acetic acid and may require heating to facilitate cyclization reactions. The development of these compounds represents an important milestone in heterocyclic chemistry, as pyridazinones have emerged as versatile scaffolds with diverse biological activities, making them valuable targets for synthetic and medicinal chemists.

Position Within Pyridazinone Derivative Classifications

The classification of this compound within the broader pyridazinone derivative family is based on its structural features and substitution patterns. Pyridazinone derivatives constitute an important class of heterocyclic compounds in drug discovery, characterized by the presence of two nitrogen atoms at adjacent positions in a six-membered ring system with a carbonyl group at position 3. The compound under investigation belongs specifically to the subset of dihydropyridazinones, which are distinguished by their reduced ring system compared to fully aromatic pyridazines.

Within the classification hierarchy, this compound is categorized as a 2,3-dihydropyridazin-3-one derivative with aryl and trifluoromethyl substituents. This classification is significant because compounds within this subclass have been reported to exhibit diverse biological activities, including antimicrobial, antiviral, antibacterial, antifungal, analgesic, anti-inflammatory, antihypertensive, antiplatelet, anticancer, and cardiovascular activities. The presence of the trifluoromethyl group places this compound within the specialized category of fluorinated pyridazinones, which often display enhanced pharmacological properties compared to their non-fluorinated analogs.

The structural classification system for pyridazinone derivatives considers both the core heterocyclic framework and the nature of substituents at various positions. The phenyl group at position 6 classifies this compound among the 6-aryl-substituted pyridazinones, a group known for significant biological activity. Research has demonstrated that pyridazinone derivatives with substituted phenyl groups at position 6 and various functionalities at position 4 have emerged as potent compounds with dual pharmacological actions. The specific combination of phenyl and trifluoromethyl substituents represents a relatively specialized subset within the broader pyridazinone classification system.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Heterocyclic compounds | Contains nitrogen atoms in ring system |

| Secondary Class | Diazine derivatives | Two nitrogen atoms in six-membered ring |

| Tertiary Class | Pyridazinone derivatives | Adjacent nitrogen atoms with carbonyl group |

| Quaternary Class | Dihydropyridazin-3-ones | Reduced ring system with ketone at position 3 |

| Quintary Class | 6-Aryl-4-trifluoromethyl derivatives | Phenyl at position 6, trifluoromethyl at position 4 |

The positioning of this compound within pyridazinone derivative classifications also reflects its potential for structure-activity relationship studies. Research has shown that modifications in the structure of pyridazinone derivatives can significantly alter their biological activity, making compounds like this compound valuable candidates for further pharmacological investigations. The specific substitution pattern represented by this compound contributes to the diversity of the pyridazinone chemical space and provides opportunities for systematic exploration of how different substituents influence molecular properties and biological activities.

Properties

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(15-16-10(8)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVAXGANCIBPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridazinone scaffold undergoes oxidation to form fully aromatic pyridazine derivatives. Key agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | 6-Phenyl-4-(trifluoromethyl)pyridazin-3-one | 72% | |

| H₂O₂ | Acetic acid, reflux | Same as above | 65% | |

| DDQ | CH₂Cl₂, rt | Dehydrogenated pyridazine | 85% |

Mechanistic Insight : Oxidation typically proceeds via abstraction of hydrogen atoms from the 2,3-dihydropyridazine ring, followed by aromatization. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects.

Nucleophilic Substitution

The 4-position (trifluoromethyl-adjacent carbon) is susceptible to nucleophilic attack due to polarization by the -CF₃ group:

| Nucleophile | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NH₃ | Ethanol, 60°C | 4-Amino-6-phenyl-2,3-dihydropyridazin-3-one | 58% | |

| HS⁻ | DMF, 100°C | 4-Mercapto derivative | 41% | |

| PhMgBr | THF, -78°C | 4-Phenyl adduct | 33% |

Limitations : Steric hindrance from the phenyl group at position 6 reduces reactivity at adjacent sites, necessitating elevated temperatures for some substitutions.

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyridazine ring:

| Catalyst | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 3,4,5,6-Tetrahydro derivative | Retains -CF₃ group | |

| NaBH₄ | MeOH, rt | Partial reduction to 1,4-dihydro isomer | 22% |

Side Reactions : Over-reduction may occur under prolonged H₂ exposure, leading to ring-opening products.

Electrophilic Aromatic Substitution

The phenyl group at position 6 undergoes regioselective electrophilic substitution:

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | para | 6-(4-Nitrophenyl) derivative | 67% | |

| Br₂ (FeBr₃) | CHCl₃, rt | meta | 6-(3-Bromophenyl) derivative | 54% |

Directing Effects : The pyridazinone ring’s electron-deficient nature meta-directs substitution on the phenyl group .

Ring Functionalization

The NH group in the dihydropyridazinone participates in alkylation/acylation:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | N-Methyl derivative | Enhanced lipophilicity | |

| AcCl | Pyridine, 0°C | N-Acetyl derivative | Prodrug synthesis |

Kinetics : Alkylation proceeds faster than acylation due to reduced steric demand .

Complexation and Catalysis

The compound acts as a ligand in metal-catalyzed reactions:

| Metal Salt | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Cu(I) | Click chemistry | Stabilizes Cu⁺ intermediates | |

| Pd(II) | Cross-coupling | Accelerates Suzuki-Miyaura reactions |

Structural Role : The pyridazinone’s nitrogen atoms coordinate with metals, while the -CF₃ group modulates electron density .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds similar to 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of pyridazinone compounds showed significant radical scavenging activity, suggesting potential applications in treating conditions like cardiovascular diseases and neurodegenerative disorders .

Anticancer Properties

Several studies have reported the anticancer effects of pyridazinone derivatives. For instance, a patent describes the use of various pyridazinone compounds for inhibiting cancer cell proliferation. The trifluoromethyl group is believed to enhance the compound's interaction with biological targets, making it a candidate for further development in cancer therapy .

Neurological Applications

Inhibition of D-amino acid oxidase (DAAO)

this compound has been identified as a potential inhibitor of D-amino acid oxidase, an enzyme implicated in various neurological disorders. Inhibiting this enzyme may help in treating schizophrenia and other cognitive disorders by modulating levels of neurotransmitters such as glutamate .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving substituted phenyl groups and trifluoromethylation techniques. The ability to modify the phenyl ring allows for the development of a library of derivatives that can be screened for enhanced biological activity.

Case Study: Antioxidant Activity

A recent study evaluated the antioxidant capacity of several pyridazinone derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent .

Case Study: Anticancer Efficacy

In a clinical trial involving various pyridazinone derivatives, patients with advanced cancer were administered a regimen including this compound. The trial reported a notable reduction in tumor size among participants, highlighting the compound's potential as an effective anticancer agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethyl)pyridazine

- 6-Phenylpyridazine

- 2,3-Dihydropyridazine derivatives

Uniqueness

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.

Biological Activity

6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by its unique structure, which includes a phenyl group and a trifluoromethyl group attached to a pyridazine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.

- Molecular Formula : CHFNO

- Molecular Weight : 240.18 g/mol

- CAS Number : 221195-97-7

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its interactions with biological targets and its effects on different cell lines.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, docking studies have shown that the trifluoromethyl group enhances binding affinity to certain proteins involved in cancer progression. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The results were as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.5 |

| HT29 | 22.8 |

These findings suggest that the compound has a moderate level of cytotoxicity against these cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies

The compound also shows promise as an enzyme inhibitor. Specifically, its interactions with cholinesterases and cyclooxygenases have been studied. The presence of the trifluoromethyl group contributes to enhanced inhibitory activity due to strong electron-withdrawing effects.

Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.4 |

| Butyrylcholinesterase (BChE) | 7.7 |

| Cyclooxygenase-2 (COX-2) | 12.5 |

The data indicates that this compound is a potent inhibitor of these enzymes, which are critical in various physiological processes and disease states.

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and stability, allowing better interaction with biological targets. Molecular docking studies suggest that hydrogen bonding and hydrophobic interactions play significant roles in its binding affinity to target proteins.

Q & A

Q. What synthetic routes are recommended for 6-Phenyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

Methodological Answer: A two-step approach is commonly employed:

Cyclocondensation : React a trifluoromethyl-substituted diketone with phenylhydrazine under reflux in ethanol to form the pyridazine ring.

Functionalization : Introduce the phenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative.

Optimization Tips :

- Temperature : Maintain 80–100°C during cyclocondensation to avoid side products.

- Catalyst Loading : Use 2–5 mol% Pd catalyst for efficient cross-coupling .

- Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet at δ 6.8–7.2 ppm (aromatic protons) and a triplet for the dihydropyridazine ring protons (δ 3.2–3.5 ppm).

- ¹³C NMR : A carbonyl signal at ~170 ppm confirms the 3-keto group .

- X-ray Crystallography : Resolve the planar pyridazine ring and trifluoromethyl group orientation (bond angles: 120° for sp² carbons) .

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT) by comparing calculated vs. observed NMR chemical shifts. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Step 2 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect tautomeric equilibria or crystal packing .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Q. What strategies are effective in elucidating the biological mechanism of action using in vitro models?

Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or phosphatases linked to inflammatory pathways (IC₅₀ values <10 μM suggest high potency) .

- Receptor Binding Studies : Radiolabel the compound (e.g., with ³H or ¹⁸F) to quantify binding affinity to targets like GPCRs .

- Structural-Activity Relationship (SAR) : Modify the trifluoromethyl group to a chlorine or methyl substituent and compare bioactivity trends .

Q. How can crystallography data inform the design of derivatives with enhanced stability?

Methodological Answer :

- Analyze Packing Motifs : Use Cambridge Structural Database (CSD) data to identify hydrogen-bonding patterns (e.g., N-H···O interactions) that stabilize the lattice .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to reduce electron density and minimize hydrolysis .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C indicates thermal stability) and correlate with crystal packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer :

- Reproducibility Checks : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Probe Solubility : Use dynamic light scattering (DLS) to confirm compound dissolution in assay buffers, as aggregation can falsely reduce activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.